molecular formula C10H11FO3 B2753494 Ethyl 3-fluoro-4-methoxybenzoate CAS No. 170645-87-1

Ethyl 3-fluoro-4-methoxybenzoate

Cat. No.: B2753494
CAS No.: 170645-87-1
M. Wt: 198.193
InChI Key: VODIPQFZQVFWFX-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-4-methoxybenzoate is an organic compound with the molecular formula C10H11FO3 It is a fluorinated ester derivative of benzoic acid, characterized by the presence of a fluorine atom at the third position and a methoxy group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-fluoro-4-methoxybenzoate can be synthesized through the esterification of 3-fluoro-4-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluorine atom.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed to yield 3-fluoro-4-methoxybenzoic acid and ethanol in the presence of a strong acid or base.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol can be used for nucleophilic substitution reactions.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used for hydrolysis.

Major Products:

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

    Reduction: The major product is 3-fluoro-4-methoxybenzyl alcohol.

    Hydrolysis: The major products are 3-fluoro-4-methoxybenzoic acid and ethanol.

Scientific Research Applications

Ethyl 3-fluoro-4-methoxybenzoate has diverse applications in scientific research:

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

    Materials Science: The compound is used in the development of novel materials with specific properties, such as fluorinated polymers.

    Organic Synthesis: It is employed as a building block in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of ethyl 3-fluoro-4-methoxybenzoate depends on its specific application. In pharmaceuticals, it may act as a precursor or intermediate that undergoes further chemical transformations to yield active compounds. The presence of the fluorine atom can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its efficacy or selectivity.

Comparison with Similar Compounds

    Methyl 3-fluoro-4-methoxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 4-fluoro-3-methoxybenzoate: The positions of the fluorine and methoxy groups are reversed.

    Methyl 4-fluoro-3-methoxybenzoate: Similar to this compound but with a methyl ester group and reversed positions of the substituents.

Uniqueness: this compound is unique due to the specific positioning of the fluorine and methoxy groups, which can influence its chemical reactivity and physical properties. The ethyl ester group also provides different solubility and reactivity characteristics compared to its methyl ester counterpart.

Properties

IUPAC Name

ethyl 3-fluoro-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-3-14-10(12)7-4-5-9(13-2)8(11)6-7/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODIPQFZQVFWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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